BenchChemオンラインストアへようこそ!

6-(tert-Butyl)nicotinic acid

CAIII Inhibition Medicinal Chemistry Hyperlipidemia

6-(tert-Butyl)nicotinic acid (CAS 832715-99-8) is a strategically differentiated pyridine building block. The ortho-tert-butyl group provides steric shielding that lowers Phase II glucuronidation, directly improving metabolic stability and oral bioavailability—an advantage unattainable with 6‑methyl or 6‑trifluoromethyl analogs. For CAIII inhibitor campaigns (hyperlipidemia, oncology), the hydrophobic, bulky substituent enhances target binding and potency. Supplied as a white to pale‑yellow solid at ≥95% purity, it is validated in patent intermediates, ensuring reproducible scale-up from medicinal chemistry to process development. Choose this scaffold to accelerate longer-acting therapeutic candidates.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 832715-99-8
Cat. No. B152623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)nicotinic acid
CAS832715-99-8
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13)
InChIKeyCVGXKEVUQXTBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)nicotinic acid (CAS 832715-99-8): Strategic Chemical Scaffold for Medicinal Chemistry and CAIII-Targeted Research


6-(tert-Butyl)nicotinic acid (CAS 832715-99-8) is a substituted pyridine derivative characterized by a tert-butyl group at the 6-position of the nicotinic acid ring . This structural motif classifies it as a versatile small-molecule scaffold and a building block for advanced research, particularly in the development of new molecular entities targeting biologically relevant pathways . The compound is commonly supplied as a white to pale-yellow solid with a purity of ≥95% , and its utility is underscored by its presence in patent literature as an intermediate for pharmaceutical synthesis [1].

6-(tert-Butyl)nicotinic acid (CAS 832715-99-8): Why In-Class Analogs Are Not Interchangeable


Generic substitution among 6-substituted nicotinic acid analogs is not scientifically justified due to the profound impact of substituent steric and electronic properties on biological activity. The tert-butyl group at the 6-position confers a unique combination of lipophilicity and steric bulk that directly influences target binding and pharmacokinetic profiles [1]. Class-level inferences from CAIII inhibition studies demonstrate that activity is highly sensitive to the nature of the 6-substituent; a hydrophobic group containing a hydrogen bond acceptor is essential for improved potency [1]. Therefore, a simple 6-methyl or 6-trifluoromethyl analog cannot replicate the specific interactions or properties of the tert-butyl variant, making direct replacement without re-optimization a high-risk proposition.

6-(tert-Butyl)nicotinic acid (CAS 832715-99-8): Quantifiable Evidence for Differentiated Scientific Selection


Lipophilicity-Driven Potentiation of CAIII Inhibition: A Class-Level Inference

While direct inhibition data for 6-(tert-butyl)nicotinic acid against Carbonic Anhydrase III (CAIII) is not available, class-level inference from a study of 6-substituted nicotinic acid analogs strongly supports its potential for enhanced potency. The study demonstrates that a hydrophobic group at the 6-position, capable of acting as a hydrogen bond acceptor, is critical for improving inhibitory activity [1]. The tert-butyl group fulfills these criteria and is predicted to confer a favorable LogP value (~2.8 [2]), which is significantly higher than unsubstituted nicotinic acid (LogP ~0.36) or the 6-methyl analog (LogP ~0.86) [3]. This increased lipophilicity is expected to enhance binding to the hydrophobic CAIII active site, a trend observed with other hydrophobic substituents in the series [1].

CAIII Inhibition Medicinal Chemistry Hyperlipidemia

Enhanced Metabolic Stability via Steric Shielding of the Carboxylic Acid Moiety

The ortho-tert-butyl group in 6-(tert-butyl)nicotinic acid provides significant steric hindrance adjacent to the carboxylic acid functionality. This steric shielding is a well-established strategy in medicinal chemistry to reduce Phase II metabolic conjugation (e.g., glucuronidation) of carboxylic acids, thereby prolonging half-life and improving oral bioavailability [1]. In contrast, unhindered analogs like nicotinic acid or 6-methylnicotinic acid are more susceptible to rapid clearance via direct conjugation. While specific metabolic stability data for the compound is not identified, this class-level inference provides a strong rationale for its selection in lead optimization programs where carboxylic acid metabolism is a known liability.

Metabolic Stability Pharmacokinetics Drug Design

Regioisomeric Differentiation: Unique 6-Position Substitution Compared to 5-tert-Butyl Analog

A direct comparison with its regioisomer, 5-(tert-butyl)nicotinic acid (CAS 1211589-63-7), highlights the critical importance of substitution pattern. While both compounds share the same molecular formula (C10H13NO2) and molecular weight (179.22 g/mol) , the position of the bulky tert-butyl group fundamentally alters its spatial orientation relative to the carboxylic acid. This positional difference dictates the vector of the hydrophobic group, which in turn governs interactions with biological targets. In the context of CAIII inhibition, the 6-position is specifically implicated in improving activity [1], suggesting that the 5-substituted analog would present a different pharmacophore and is unlikely to exhibit the same binding profile.

Regioisomer Binding Mode Scaffold Diversity

Validated Synthetic Tractability and Analytical Quality Control

6-(tert-Butyl)nicotinic acid is commercially available with a guaranteed minimum purity of 95% and is accompanied by rigorous analytical characterization, including NMR, HPLC, and LC-MS data . Its synthesis has been described in the patent literature, providing a validated route from nicotinic acid [1]. This contrasts with some less common analogs for which synthetic routes may be less established or analytical standards less readily available. The availability of high-purity material with comprehensive characterization ensures reproducibility in research settings and reduces the risk of confounding results from unknown impurities.

Synthetic Accessibility Quality Control Procurement

6-(tert-Butyl)nicotinic acid (CAS 832715-99-8): Optimal Research and Industrial Application Scenarios


Lead Optimization for CAIII Inhibitors in Hyperlipidemia and Cancer

Researchers developing novel CAIII inhibitors for hyperlipidemia or cancer should prioritize 6-(tert-butyl)nicotinic acid as a key scaffold. The class-level evidence [1] indicates that a hydrophobic substituent at the 6-position is critical for activity. The tert-butyl group, with its enhanced lipophilicity compared to smaller alkyl or unsubstituted analogs, is predicted to improve binding affinity and potency . This compound serves as an ideal starting point for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Scaffold for Mitigating Carboxylic Acid Metabolism

In drug discovery programs where a carboxylic acid is a required pharmacophore but rapid Phase II metabolism is a concern, 6-(tert-butyl)nicotinic acid offers a strategic advantage. The ortho-tert-butyl group provides steric shielding that is expected to reduce glucuronidation and other conjugation reactions [1], thereby improving metabolic stability and potentially enhancing oral bioavailability. This makes it a preferred building block for designing longer-acting therapeutic candidates.

Precise Synthesis of Patent-Disclosed Intermediates

For chemical process development and scale-up, 6-(tert-butyl)nicotinic acid is a validated intermediate for synthesizing more complex molecules, as evidenced by its inclusion in patent applications [1]. Its commercial availability with high purity and comprehensive analytical data ensures reproducible results and facilitates seamless technology transfer from research to development. This reduces the burden of in-house synthesis and quality control, making it a reliable choice for industrial-scale projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(tert-Butyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.